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molecular formula C12H10ClNO2 B8467746 Methyl (6-chloroquinolin-2-yl)acetate

Methyl (6-chloroquinolin-2-yl)acetate

Cat. No. B8467746
M. Wt: 235.66 g/mol
InChI Key: OFXAXPCJCNYRSD-UHFFFAOYSA-N
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Patent
US07196080B2

Procedure details

Methyl 3-oxobutyrate was added to an acetic anhydride solution of 6-chloroquinoline 1-oxide, followed by 30 minutes of stirring at an oil bath temperature of 40° C. Thus obtained compound was added to 10% hydrochloric acid and the mixture was reacted at room temperature to obtain methyl (6-chloroquinolin-2-yl)acetate. The compound was further treated in a similar manner to Reference Example 11, Example 22 and Example 4, successively, to obtain an objective compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]([CH3:8])[CH2:3][C:4]([O:6][CH3:7])=[O:5].C(OC(=O)C)(=O)C.[Cl:16][C:17]1[CH:18]=[C:19]2[C:24](=[CH:25][CH:26]=1)[N+:23]([O-])=CC=[CH:20]2.Cl>>[Cl:16][C:17]1[CH:18]=[C:19]2[C:24](=[CH:25][CH:26]=1)[N:23]=[C:2]([CH2:3][C:4]([O:6][CH3:7])=[O:5])[CH:8]=[CH:20]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CC(=O)OC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C=CC=[N+](C2=CC1)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
of stirring at an oil bath temperature of 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at room temperature

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C2C=CC(=NC2=CC1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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